molecular formula C15H18N2O3 B2653300 N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide CAS No. 1252320-75-4

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide

Cat. No. B2653300
CAS RN: 1252320-75-4
M. Wt: 274.32
InChI Key: XEAMWCHYOYTOJF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide, also known as CT-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In

Mechanism of Action

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes, including pain, inflammation, and immune function. This compound binds to cannabinoid receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce pain by modulating the activity of pain receptors in the nervous system. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it useful for laboratory experiments, where consistency and reproducibility are important. Additionally, this compound has been shown to have a good safety profile, with minimal side effects reported in animal studies. However, one limitation of this compound is that it is a synthetic compound, which means that it may not fully replicate the effects of natural cannabinoids found in the cannabis plant.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer side effects than non-selective agonists like this compound. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and the body as a whole. Finally, this compound may have potential applications in the treatment of a variety of diseases, including multiple sclerosis, neuropathic pain, and neurodegenerative diseases. Further research is needed to explore these potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound acts on the endocannabinoid system, leading to its anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis and neuropathic pain, where it has shown promise as a potential therapeutic agent. Future research is needed to explore the potential therapeutic applications of this compound and to develop more selective cannabinoid receptor agonists.

Synthesis Methods

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide can be synthesized through a multistep process. The first step involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with cyclopropylamine to yield N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. The second step involves the reaction of N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide with cyanomethyl magnesium bromide to yield this compound.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis, where it has been shown to reduce inflammation and improve motor function. This compound has also been studied in animal models of neuropathic pain, where it has been shown to reduce pain and improve quality of life.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-13(19-2)8-11(9-14(10)20-3)15(18)17(7-6-16)12-4-5-12/h8-9,12H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAMWCHYOYTOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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